2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or the use of aromatic or aliphatic aldehydes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanogen bromide in acetonitrile solution and aromatic aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide can lead to the formation of substituted benzimidazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is explored for its potential use in treating parasitic diseases and as an antihypertensive agent . Additionally, it has industrial applications in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This allows them to exert their effects by inhibiting specific enzymes or interfering with the replication of pathogens .
Comparison with Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine can be compared with other benzimidazole derivatives such as 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) and 4,5,6,7-tetrabromobenzotriazole (TBB) . While DMAT is known for its CK2 inhibitory activity, 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine is unique in its broader range of pharmacological activities . Other similar compounds include 2- (1H-Benzimidazol-2-ylsulfanyl)-N- (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophén-2-yl)acétamide and 2- [ (5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N- (4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;;/h6H,2-4,9H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEOHYFQUQTFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCCC2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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